

Synthesis of Lavandulyl Acetate for Research Applications: A Detailed Guide

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Compound of Interest

Compound Name: *Lavandulyl acetate*

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For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the chemical and biosynthetic synthesis of **lavandulyl acetate**, a monoterpene ester found in lavender oil with potential applications in pharmacology and fragrance science. This document outlines comprehensive experimental procedures, data analysis, and potential molecular mechanisms of action for research purposes.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Lavandulyl Acetate

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₀ O ₂	[1]
Molecular Weight	196.29 g/mol	[1]
Appearance	Colorless oily liquid	[2]
Boiling Point	228-229 °C at 760 mmHg	[2]
¹ H-NMR (CDCl ₃ , 400 MHz) δ (ppm)	5.10 (t, 1H), 4.85 (s, 1H), 4.75 (s, 1H), 4.05 (d, 2H), 2.30 (m, 1H), 2.05 (s, 3H), 1.95 (m, 2H), 1.70 (s, 3H), 1.65 (s, 3H)	[3]
¹³ C-NMR (CDCl ₃ , 100 MHz) δ (ppm)	171.1, 145.2, 132.8, 122.9, 113.2, 65.8, 45.1, 30.2, 25.7, 21.0, 19.8, 18.4	
Mass Spectrum (GC-MS)	m/z (%): 69 (100), 41 (85), 93 (70), 43 (65), 136 (50), 121 (45), 79 (40)	

Table 2: Comparison of Synthetic Routes for Lavandulyl Acetate

Synthetic Route	Starting Material(s)	Key Steps	Reported Yield/Titer	Advantages	Disadvantages
Chemical Synthesis	Lavandulic Acid	Reduction to lavandulol, Esterification	High (specific yield not detailed in sources)	Scalable, well-established chemical transformations.	Relies on petrochemical-derived starting materials.
Biosynthesis	Glycerol (in E. coli)	MVA pathway, Lavandulol biosynthesis module, Esterification via LiAAT4	42.4 mg/L	Sustainable, utilizes renewable feedstocks.	Lower volumetric productivity compared to chemical synthesis, requires metabolic engineering expertise.

Experimental Protocols

Chemical Synthesis of Lavandulyl Acetate

This protocol describes a two-step chemical synthesis starting from lavandulol.

Step 1: Synthesis of Lavandulol from Lavandulic Acid (Reduction)

This procedure is adapted from a patented method for the reduction of lavandulic acid.

- Materials: Lavandulic acid, Lithium aluminum hydride (LiAlH_4), Diethyl ether (anhydrous), Sulfuric acid (20%), Ice.
- Procedure:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether.

- Cool the suspension to 0 °C in an ice bath.
- Dissolve lavandulic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH_4 suspension with stirring.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH_4 by the slow, dropwise addition of ethyl acetate, followed by water.
- Pour the mixture into a beaker containing ice and 20% sulfuric acid.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield crude lavandulol.
- Purify the crude product by vacuum distillation or silica gel column chromatography.

Step 2: Synthesis of **Lavandulyl Acetate** from Lavandulol (Esterification)

This protocol describes the esterification of lavandulol using acetic anhydride.

- Materials: Lavandulol, Acetic anhydride, Pyridine (anhydrous), Diethyl ether, Hydrochloric acid (1 M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask, dissolve lavandulol (1.0 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
 - Cool the solution to 0 °C in an ice bath.

- Add acetic anhydride (1.2 equivalents) dropwise to the solution with stirring.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC until the lavandulol is consumed.
- Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude **lavandulyl acetate** by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 98:2 hexane:ethyl acetate).

Biosynthesis of Lavandulyl Acetate in E. coli

This protocol is a summary of a reported method for the microbial production of **lavandulyl acetate**.

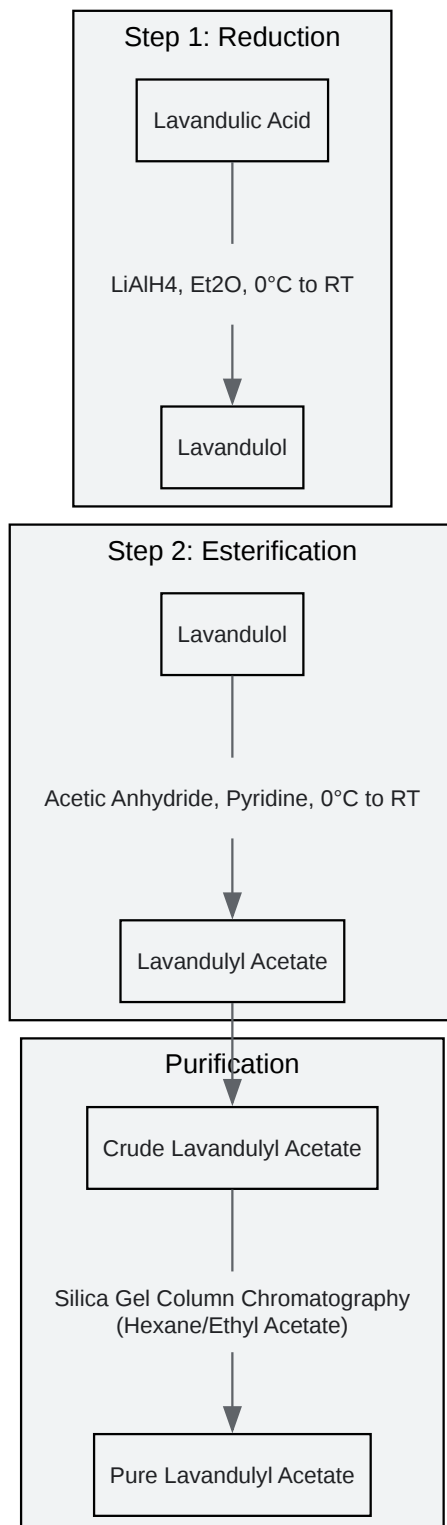
- Materials: Engineered E. coli strain harboring the **lavandulyl acetate** biosynthesis pathway, M9 minimal media supplemented with glycerol, appropriate antibiotics, Isopropyl β -D-1-thiogalactopyranoside (IPTG), Cuminic acid.
- Procedure:
 - Inoculate a single colony of the engineered E. coli strain into LB medium with appropriate antibiotics and grow overnight at 37 °C with shaking.
 - Inoculate the overnight culture into M9 minimal media containing glycerol and antibiotics to an initial OD₆₀₀ of 0.1.
 - Grow the culture at 37 °C with shaking until the OD₆₀₀ reaches 0.6-0.8.
 - Induce protein expression by adding IPTG and cuminic acid to final concentrations of 0.1 mM each.
 - Reduce the temperature to 30 °C and continue shaking for 48-72 hours.

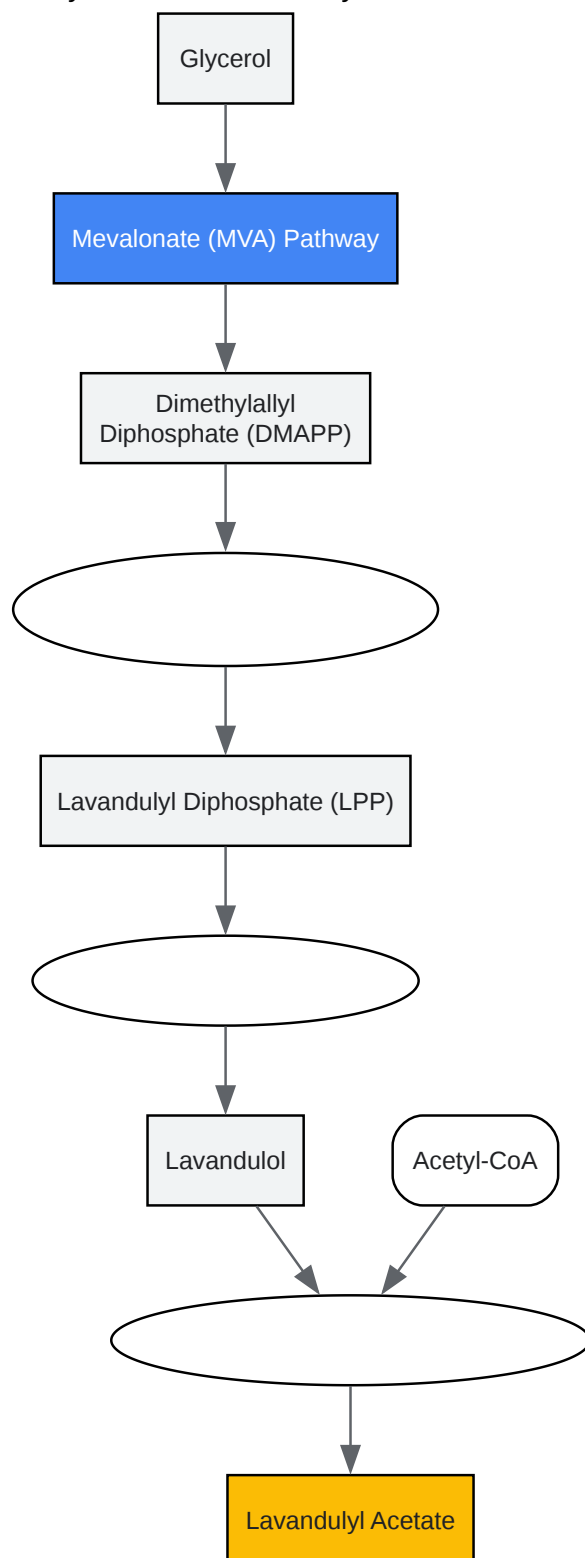
- To extract the produced **lavandulyl acetate**, add an equal volume of ethyl acetate to the culture broth and shake vigorously for 10 minutes.
- Centrifuge the mixture to separate the phases and collect the organic (upper) layer.
- Analyze the organic extract for **lavandulyl acetate** content using Gas Chromatography-Mass Spectrometry (GC-MS).

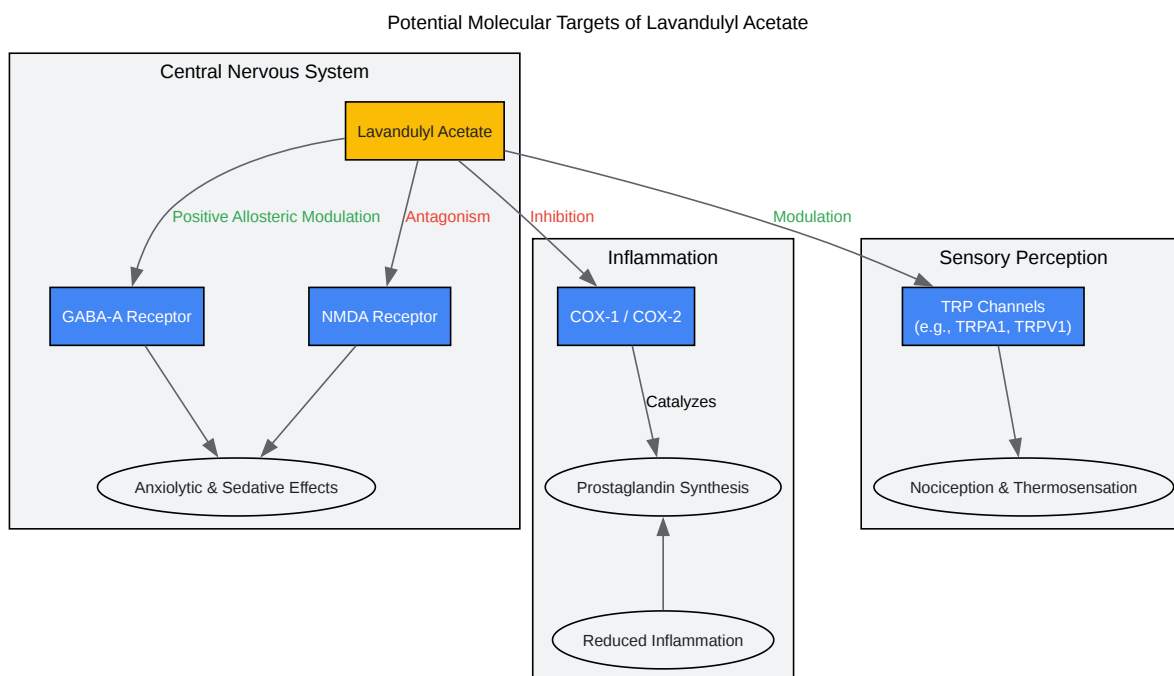
Visualizations

Chemical Synthesis Workflow

Chemical Synthesis of Lavandulyl Acetate



Biosynthesis of Lavandulyl Acetate in *E. coli*



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References

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